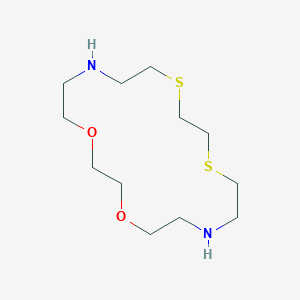









|
REACTION_CXSMILES
|
O=[C:2]1[NH:19][CH2:18][CH2:17][S:16][CH2:15][CH2:14][S:13][CH2:12][CH2:11][NH:10][C:9](=O)[CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3]1.B#B.O>O1CCCC1>[O:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][S:13][CH2:14][CH2:15][S:16][CH2:17][CH2:18][NH:19][CH2:2][CH2:3]1
|


|
Name
|
cyclic diamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1COCCOCC(NCCSCCSCCN1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B#B
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 0° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The excess reagent is destroyed
|
|
Type
|
ADDITION
|
|
Details
|
by adding 10 ml
|
|
Type
|
CUSTOM
|
|
Details
|
of water and the solution is evaporated to dryness on a rotatory evaporator under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
6N hydrochloric acid are added to the residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
a clear solution is obtained
|
|
Type
|
CUSTOM
|
|
Details
|
This solution is then evaporated to dryness under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 30 ml
|
|
Type
|
WASH
|
|
Details
|
The column is washed with water until there
|
|
Type
|
CUSTOM
|
|
Details
|
no basic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
are evaporated to dryness under vacuum on a water bath (80° C.-100° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCNCCSCCSCCNCCOCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |